3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
CAS No.: 2640842-09-5
Cat. No.: VC11859089
Molecular Formula: C21H15F3N4O2S
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640842-09-5 |
|---|---|
| Molecular Formula | C21H15F3N4O2S |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | 3-cyclopropyl-6,7-difluoro-2-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C21H15F3N4O2S/c22-12-3-1-2-11(6-12)7-18-26-19(30-27-18)10-31-21-25-17-9-16(24)15(23)8-14(17)20(29)28(21)13-4-5-13/h1-3,6,8-9,13H,4-5,7,10H2 |
| Standard InChI Key | OBPPXUACHKQZIG-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=CC(=C(C=C3N=C2SCC4=NC(=NO4)CC5=CC(=CC=C5)F)F)F |
| Canonical SMILES | C1CC1N2C(=O)C3=CC(=C(C=C3N=C2SCC4=NC(=NO4)CC5=CC(=CC=C5)F)F)F |
Introduction
The compound 3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the quinazolinone class. It features a quinazolinone backbone with a cyclopropyl group and two fluorine atoms attached at positions 6 and 7, respectively. Additionally, it includes a sulfanyl group linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3-fluorophenylmethyl group. This compound is of interest due to its potential biological activities and chemical properties.
Biological Activity and Applications
While specific biological activities of 3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one are not reported in the search results, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with biological targets.
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Weight | Approximately 430.403 g/mol |
| Chemical Groups | Quinazolinone, Cyclopropyl, Fluorine, Sulfanyl, 1,2,4-Oxadiazole, 3-Fluorophenylmethyl |
| Synthesis | Not detailed in available literature |
| Biological Activity | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume